molecular formula C21H23N5 B2611637 4,11,13-trimethyl-N-[4-(propan-2-yl)phenyl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 896828-81-2

4,11,13-trimethyl-N-[4-(propan-2-yl)phenyl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No. B2611637
CAS RN: 896828-81-2
M. Wt: 345.45
InChI Key: NZZCHAZLBRUXAL-UHFFFAOYSA-N
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Description

4,11,13-trimethyl-N-[4-(propan-2-yl)phenyl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine is a useful research compound. Its molecular formula is C21H23N5 and its molecular weight is 345.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

A study discusses the synthesis and characterization of novel triazenes through the reaction of cyclic amines with diazonium salts, leading to a new series of bis-triazenes. This method could potentially be applicable for synthesizing related compounds, providing a foundation for the development of new materials or pharmaceuticals with unique properties (Rivera & González-Salas, 2010).

Mannich-Type Synthesis

Another approach involves an efficient Mannich-type one-pot synthesis of tetraazatricyclo derivatives from functionalized dihydropyridines, showcasing a method that could be used for constructing complex cyclic compounds with potential applications in medicinal chemistry (Dotsenko et al., 2007).

Application in Polymerization and Materials Science

Free Radical Photopolymerization

A study on the role of bimolecular homolytic substitution reactions in free radical photopolymerization under air highlights how certain amines can serve as coinitiators in photoinitiating systems. This suggests potential applications in the development of new polymer materials with improved properties or in the design of photopolymerization processes (El-Roz et al., 2010).

Alkaline Earth Metal Amide Complexes

Research on alkaline earth metal amide complexes containing a cyclen-derived macrocyclic ligand discusses their synthesis, structure, and activity in the ring-opening polymerization of lactide monomers. This demonstrates the utility of such compounds in catalyzing polymerization reactions, potentially leading to new biodegradable polymers (Buffet et al., 2011).

properties

IUPAC Name

4,11,13-trimethyl-N-(4-propan-2-ylphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-12(2)16-6-8-17(9-7-16)24-18-11-15(5)23-21-19-13(3)10-14(4)22-20(19)25-26(18)21/h6-12,24H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZCHAZLBRUXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.